molecular formula C11H9N5O2S3 B2530571 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1170392-13-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2530571
CAS No.: 1170392-13-8
M. Wt: 339.41
InChI Key: KFLJALQWQQHAIZ-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide features a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position. An acetamide group bridges this thiadiazole to a 1,3,4-oxadiazole ring via a thioether linkage, with the oxadiazole further substituted by a thiophen-2-yl group. This hybrid heterocyclic structure combines sulfur- and nitrogen-rich moieties, which are often associated with diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S3/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(18-11)7-3-2-4-19-7/h2-4H,5H2,1H3,(H,12,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLJALQWQQHAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a novel compound that integrates the pharmacologically significant 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds. These heterocycles have been widely studied for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

N 5 methyl 1 3 4 thiadiazol 2 yl 2 5 thiophen 2 yl 1 3 4 oxadiazol 2 yl thio acetamide\text{N 5 methyl 1 3 4 thiadiazol 2 yl 2 5 thiophen 2 yl 1 3 4 oxadiazol 2 yl thio acetamide}

The biological activity of compounds containing the 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties is attributed to several mechanisms:

  • Antitumor Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines by inhibiting DNA and RNA synthesis without affecting protein synthesis. They also interact with key kinases involved in tumorigenesis .
  • Antimicrobial Properties : The presence of sulfur and nitrogen in these heterocycles contributes to their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Biological Activity Summary

Activity Type Cell Line/Pathogen IC50 (µg/mL) Mechanism
AntitumorMCF-7 (Breast Cancer)0.28DNA/RNA synthesis inhibition
AntitumorA549 (Lung Cancer)0.52Kinase inhibition
AntimicrobialS. aureusMIC = 32.6Cell wall synthesis disruption
AntimicrobialE. coliMIC = 47.5Membrane integrity disruption

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and A549 cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent antitumor activity. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a thiadiazole moiety displayed comparable or superior activity compared to conventional antibiotics like chloramphenicol and ampicillin .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the potential of thiadiazole and oxadiazole derivatives as antimicrobial agents. The compound has shown promising activity against various bacterial strains and fungi.

Key Findings:

  • Synthesis and Testing : Derivatives of 1,3,4-thiadiazole have been synthesized and tested for their antibacterial and antifungal properties. For instance, compounds with thiophenyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
CompoundActivityTarget Organism
1AntibacterialStaphylococcus aureus
2AntifungalCandida albicans

Anticancer Properties

The anticancer potential of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been explored through various in vitro studies.

Case Studies:

  • In Vitro Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The MTT assay results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µg/mL)Reference
SKNMC10.5
HT-2915.0
PC312.3

Antioxidant Activity

The antioxidant properties of thiadiazole derivatives are crucial for their application in preventing oxidative stress-related diseases.

Research Insights:

Studies have shown that compounds derived from thiadiazoles can significantly scavenge free radicals and reduce lipid peroxidation. The presence of electron-donating groups enhances their antioxidant capacity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group between the thiadiazole and oxadiazole rings is susceptible to nucleophilic substitution under specific conditions. For example:

  • Reaction with alkyl halides : The sulfur atom can act as a nucleophile, reacting with alkyl halides to form sulfonium salts. This reaction typically occurs in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (60–80°C).

  • Displacement by amines : Primary or secondary amines may displace the thioether group, forming new C–N bonds. This reaction is catalyzed by bases such as triethylamine .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductReference
Methyl iodideAcetonitrile, 70°C, 6hSulfonium iodide derivative
BenzylamineDMF, TEA, RT, 12hAmine-substituted oxadiazole-thiadiazole

Oxidation of Sulfur-Containing Moieties

The sulfur atoms in the thiadiazole and thioether groups are prone to oxidation:

  • Thioether to sulfoxide/sulfone : Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide (at 0°C) or sulfone (at 25°C) .

  • Thiadiazole ring oxidation : Strong oxidants (e.g., KMnO₄) under acidic conditions can cleave the thiadiazole ring, generating sulfonic acid derivatives .

Key Findings :

  • Oxidation of the thioether group enhances polarity, impacting solubility and biological activity .

  • Over-oxidation of the thiadiazole ring may reduce compound stability .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux yields 2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid .

  • Basic hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt, which can be protonated to the free acid .

Table 2: Hydrolysis Reactions

ConditionsReagentProductYieldReference
Reflux, 6h6M HClAcetic acid derivative75–80%
80°C, 4h2M NaOHCarboxylate salt85%

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the thiophene ring .

  • Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the 3- and 4-positions.

Mechanistic Insight :

  • Electron-rich thiophene rings direct electrophiles to the α-positions due to resonance stabilization.

Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in cycloaddition and ring-opening reactions:

  • Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form six-membered adducts .

  • Ring-opening with Grignard reagents : Organomagnesium reagents (e.g., MeMgBr) cleave the oxadiazole ring, yielding thioamide intermediates.

Functional Group Transformations

  • Reduction of oxadiazole : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino-thioether structure .

  • Schiff base formation : The acetamide’s NH₂ group reacts with aldehydes (e.g., benzaldehyde) to form imines .

Table 3: Functional Group Reactions

Reaction TypeReagent/ConditionsProductReference
Catalytic hydrogenationH₂, Pd-C, EtOH, RTDiamino-thioether derivative
Schiff base synthesisBenzaldehyde, EtOHImine-linked conjugate

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s dual heterocyclic system (thiadiazole and oxadiazole) distinguishes it from analogs with single-heterocycle frameworks. Key structural analogs and their differences include:

Phenoxy-Linked Thiadiazole Derivatives
  • 2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): This analog replaces the oxadiazole-thiophene moiety with a phenoxy group. Melting points for such derivatives range from 135–170°C, influenced by substituent bulkiness .
Benzothiazole-Thiadiazole Hybrids
  • N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g, ) :
    Replaces oxadiazole with benzothiazole and introduces a ureido group. The benzothiazole’s planar structure enhances π-π stacking, while the ureido group enables hydrogen bonding. This compound exhibited antiproliferative activity (melting point: 263–265°C) .
Oxadiazole-Benzofuran Derivatives
  • 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d, ): Substitutes thiophene with bromobenzofuran, increasing steric bulk and halogen-mediated hydrophobic interactions. Such derivatives are noted as tyrosinase inhibitors .

Substituent Effects on Bioactivity

Substituents on the heterocyclic cores critically influence pharmacological profiles:

Electron-Withdrawing vs. Electron-Donating Groups
  • Nitro and Chloro Substituents (): Compounds like N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) showed potent Akt inhibition (92.36%) and apoptosis induction via π-π and hydrogen-bonding interactions. The nitro group’s electron-withdrawing nature enhances binding to enzyme active sites .
  • Thiophene vs. Benzofuran () :
    Thiophene’s smaller size and sulfur atom may improve metabolic stability compared to benzofuran, which relies on halogenation (e.g., bromine in 5d) for activity .
Alkyl and Aryl Modifications
  • Methyl vs. Ethyl Thioethers () :
    Compound 5f (5-methylthio-thiadiazole) has a melting point of 158–160°C, while 5g (5-ethylthio) melts at 168–170°C. Increased alkyl chain length elevates melting points due to enhanced van der Waals interactions .

Key Research Findings and Implications

  • Thioether Linkages : The thioether bridge in the target compound may enhance oxidative stability and membrane permeability compared to ether-linked analogs (e.g., ) .
  • Thiophene Advantage : Thiophene’s sulfur atom and conjugated π-system could improve binding to metalloenzymes or receptors, a feature absent in benzofuran-based derivatives .
  • Anticancer Potential: Structural analogs with ureido () or nitro groups () demonstrate that electron-deficient substituents enhance anticancer activity via kinase inhibition. The target compound’s thiophene may offer similar benefits .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiadiazole/oxadiazole rings and thioether coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetone enhance reactivity .
  • Temperature control : Reflux conditions (60–80°C) improve yield .
  • Catalysts : Anhydrous potassium carbonate facilitates nucleophilic substitution in thioether formation .
  • Purification : Recrystallization from ethanol or chromatography ensures purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns on thiadiazole/oxadiazole rings and thiophene .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric accuracy .
  • X-ray Crystallography (if applicable): Resolves 3D structure and intermolecular interactions .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Anti-inflammatory Testing : COX-2 inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify thiophene (e.g., halogenation) or methyl groups on thiadiazole to alter lipophilicity and target binding .
  • Bioisosteric Replacement : Replace oxadiazole with triazole to enhance metabolic stability .
  • Data Correlation : Use IC50 values from assays to map substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Solubility Adjustments : Use DMSO/cosolvent systems to ensure consistent compound dissolution .
  • Dose-Response Validation : Repeat assays with extended concentration ranges to confirm trends .

Q. How can molecular docking predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like DHFR (dihydrofolate reductase) or kinases based on structural motifs .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Validation : Compare docking scores with experimental IC50 values to refine models .

Q. What are the stability challenges for this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Testing : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Analysis : TGA (Thermogravimetric Analysis) determines decomposition temperatures .
  • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

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